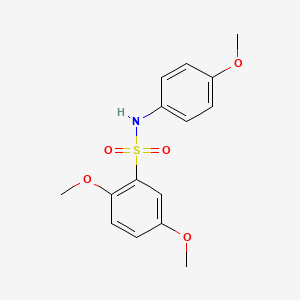

N-(4-methoxyphenyl)-2-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PD98059 was first synthesized in the early 1990s as a tool compound to study the MAPK signaling pathway. Since then, it has been widely used in both basic and applied research to investigate the role of MAPK in various biological processes.

Mecanismo De Acción

PD98059 inhibits the MAPK signaling pathway by specifically targeting the upstream kinase MEK1/2, which phosphorylates and activates the downstream kinases ERK1/2. By blocking MEK1/2 activity, PD98059 prevents the activation of ERK1/2 and downstream signaling events.

Biochemical and physiological effects:

PD98059 has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and experimental conditions. In cancer cells, PD98059 induces cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In neurons, PD98059 enhances long-term potentiation and memory formation by modulating synaptic plasticity. In cardiovascular cells, PD98059 reduces oxidative stress and inflammation, leading to improved cardiac function. In immune cells, PD98059 modulates cytokine production and T cell activation, leading to altered immune responses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PD98059 has several advantages as a research tool, including its high potency and selectivity for MEK1/2, its ability to inhibit MAPK signaling in a variety of cell types, and its well-established use in the scientific community. However, PD98059 also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for research involving PD98059. One area of interest is the development of more potent and selective MEK inhibitors with improved pharmacokinetic properties. Another area of interest is the use of PD98059 in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of PD98059 in different cell types and experimental conditions.

Métodos De Síntesis

PD98059 can be synthesized through a multi-step process involving the reaction of 2-aminobenzophenone with 4-methoxybenzoyl chloride, followed by cyclization with acetic anhydride and subsequent reaction with 2-nitrobenzaldehyde. The final product is obtained through reduction of the nitro group with palladium on carbon.

Aplicaciones Científicas De Investigación

PD98059 has been used in a wide range of scientific research applications, including cancer research, neurobiology, cardiovascular disease, and immunology. In cancer research, PD98059 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells. In neurobiology, PD98059 has been used to investigate the role of MAPK in synaptic plasticity and memory formation. In cardiovascular disease, PD98059 has been shown to protect against ischemia-reperfusion injury and reduce oxidative stress. In immunology, PD98059 has been used to study the activation and differentiation of immune cells.

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-14-9-7-13(8-10-14)18-17(20)16-11-6-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJANDFJXPMELAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358133 |

Source

|

| Record name | 2-Quinolinecarboxamide, N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolinecarboxamide, N-(4-methoxyphenyl)- | |

CAS RN |

22765-52-2 |

Source

|

| Record name | 2-Quinolinecarboxamide, N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)

![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)

![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)

![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)

![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)